4-Ethoxyquinazoline-6-carbonitrile
Overview
Description
4-Ethoxyquinazoline-6-carbonitrile is a chemical compound with the molecular formula C11H9N3O. It is a versatile compound used in various scientific research applications due to its unique properties. The compound is characterized by the presence of an ethoxy group at the fourth position and a carbonitrile group at the sixth position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinazoline-6-carbonitrile typically involves the reaction of 4-ethoxyaniline with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinazoline-6-carboxylic acid derivatives.
Reduction: 4-Ethoxyquinazoline-6-amine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxyquinazoline-6-carbonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
- 4-Methoxyquinazoline-6-carbonitrile
- 4-Chloroquinazoline-6-carbonitrile
- 4-Fluoroquinazoline-6-carbonitrile
Comparison: 4-Ethoxyquinazoline-6-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the ethoxy group may enhance the compound’s solubility and alter its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-ethoxyquinazoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIUFZVGJEHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290861 | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-80-1 | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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